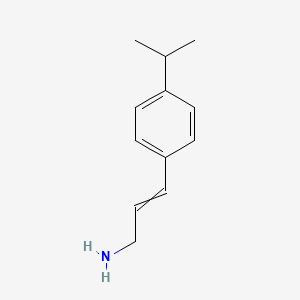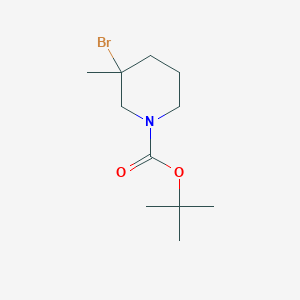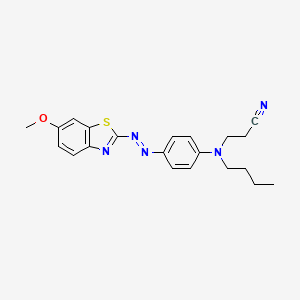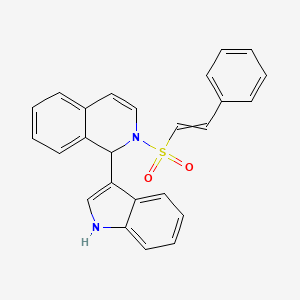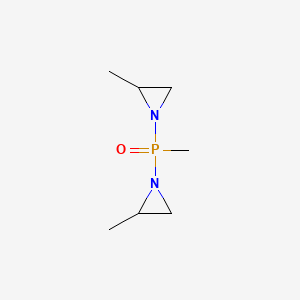
3-Chlorotoluene-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorotoluene-D7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is ClC₆D₄CD₃, and it is a derivative of 3-chlorotoluene where the hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chlorotoluene-D7 can be synthesized through the deuteration of 3-chlorotoluene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 3-chlorotoluene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic enrichment. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorotoluene-D7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reaction typically requires elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas (H₂).
Major Products
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
Reduction: Products include partially or fully hydrogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chlorotoluene-D7 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics to trace the movement of atoms during chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental testing to trace pollutants.
Wirkmechanismus
The mechanism of action of 3-Chlorotoluene-D7 involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the chlorine atom, facilitating the substitution reaction. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the formation of intermediate species such as alcohols or ketones.
Vergleich Mit ähnlichen Verbindungen
3-Chlorotoluene-D7 can be compared with other deuterated and non-deuterated chlorotoluenes:
3-Chlorotoluene: The non-deuterated counterpart, which has similar chemical properties but lacks the isotopic labeling benefits.
2-Chlorotoluene-D7: Another deuterated isomer with the chlorine atom in the ortho position, which may exhibit different reactivity and physical properties.
4-Chlorotoluene-D7: A deuterated isomer with the chlorine atom in the para position, also showing different reactivity and properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing studies and understanding reaction mechanisms in greater detail.
Eigenschaften
Molekularformel |
C7H7Cl |
|---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
1-chloro-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
OSOUNOBYRMOXQQ-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


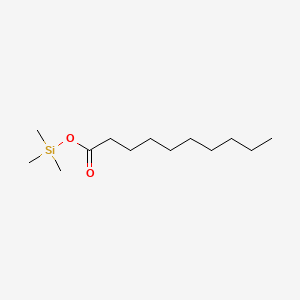
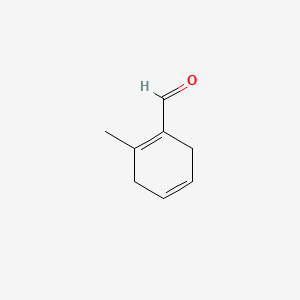

![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
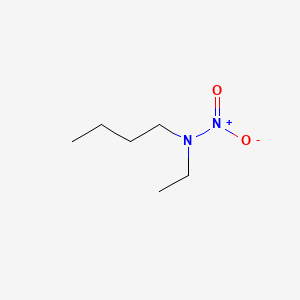
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
